N-benzyl-2-cyanoacetamide chemical properties
N-benzyl-2-cyanoacetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-2-cyanoacetamide
Introduction
N-benzyl-2-cyanoacetamide is a multifunctional organic compound that serves as a pivotal intermediate in synthetic chemistry. As a derivative of 2-cyanoacetamide, it belongs to a class of reagents renowned for their versatility as building blocks in the construction of complex molecular architectures, particularly heterocyclic systems.[1][2][3] The strategic placement of a reactive methylene group flanked by electron-withdrawing nitrile and amide functionalities, combined with the presence of a benzyl substituent, endows this molecule with a unique reactivity profile. This guide offers a comprehensive technical overview of N-benzyl-2-cyanoacetamide, detailing its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.
Part 1: Physicochemical Properties and Molecular Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and structural characteristics. N-benzyl-2-cyanoacetamide is typically encountered as an off-white to light yellow crystalline solid.[4][5] Its core structure consists of an acetamide backbone, substituted on the nitrogen with a benzyl group and at the alpha-carbon with a nitrile group.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 10412-93-8 | [4][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O | [6][7][8] |
| Molecular Weight | 174.20 g/mol | [4][7][9] |
| Appearance | Off-white to light yellow solid/crystalline powder | [4][5] |
| Melting Point | 120-122 °C | [4] |
| Boiling Point | 425.2 ± 38.0 °C (Predicted) | [4] |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.12 ± 0.10 (Predicted) | [4] |
| IUPAC Name | N-benzyl-2-cyanoacetamide | [7] |
| InChI Key | JQVMRGYDSQFFJC-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CC#N | [7] |
Part 2: Synthesis of N-benzyl-2-cyanoacetamide
The most common and efficient synthesis of N-benzyl-2-cyanoacetamide involves the direct N-acylation of benzylamine with a cyanoacetic acid ester, such as ethyl cyanoacetate.[4] This method is favored for its high atom economy and straightforward execution.
Experimental Protocol: Synthesis via Amidation
This protocol describes a robust method for the laboratory-scale synthesis of N-benzyl-2-cyanoacetamide.
Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. Sodium ethoxide, a strong base, is used in catalytic amounts. Its primary role is to deprotonate a small fraction of the benzylamine, increasing its nucleophilicity, or to activate the ester, thereby facilitating the attack by the amine. Ethanol is an ideal solvent as it readily dissolves the reactants and the base catalyst, and its conjugate acid (ethanol) is non-interfering. The product's limited solubility in the ethanol/ether mixture upon completion allows for its isolation via simple filtration, a key advantage for purification.
Step-by-Step Methodology:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of sodium ethoxide (0.1 mmol) in absolute ethanol (3 mL).
-
Reactant Addition: To the ethanolic solution, add ethyl cyanoacetate (10 mmol) followed by the dropwise addition of benzylamine (10 mmol) while stirring at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate.
-
Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove unreacted starting materials and soluble impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from hot ethanol to yield N-benzyl-2-cyanoacetamide as a white solid.[4]
Caption: Synthesis workflow for N-benzyl-2-cyanoacetamide.
An alternative, though less common, synthetic route involves the reaction of sodium acetylcyanamide with benzyl chloride in dimethylformamide (DMF) at elevated temperatures.[10]
Part 3: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment of N-benzyl-2-cyanoacetamide are routinely achieved using standard spectroscopic techniques. The key is to identify the characteristic signals corresponding to each functional moiety within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Expect strong absorption bands for the nitrile (C≡N) stretch (approx. 2250 cm⁻¹), the amide C=O stretch (approx. 1650 cm⁻¹), the N-H stretch (approx. 3300 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly informative. It will show a singlet for the active methylene protons (–CH₂–CN), a doublet for the benzylic protons (–NH–CH₂–Ph), a broad singlet for the amide proton (–NH–), and a multiplet in the aromatic region for the phenyl ring protons.
-
¹³C NMR: The carbon spectrum will show distinct signals for the nitrile carbon, the amide carbonyl carbon, the active methylene carbon, the benzylic carbon, and the carbons of the phenyl ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Under GC-MS analysis, the molecular ion peak [M]⁺ is observed at m/z 174.[7] Key fragmentation patterns often involve the stable benzyl cation (m/z 91) and the fragment corresponding to the loss of the benzyl group (m/z 106).[7]
Table 2: Key Mass Spectrometry Fragmentation Data
| Fragment | m/z (mass-to-charge ratio) | Identity |
| Molecular Ion | 174 | [C₁₀H₁₀N₂O]⁺ |
| Fragment 1 | 106 | [M - C₇H₇]⁺ |
| Fragment 2 | 91 | [C₇H₇]⁺ (Benzyl cation) |
Part 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of N-benzyl-2-cyanoacetamide stems from its polyfunctional nature. The molecule possesses three primary sites of reactivity: the active methylene group, the electrophilic nitrile carbon, and the nucleophilic amide nitrogen, making it a versatile synthon for heterocyclic chemistry.[1][2]
Caption: Key reactivity centers of N-benzyl-2-cyanoacetamide.
Reactivity of the Active Methylene Group
The two protons on the carbon alpha to both the nitrile and carbonyl groups are significantly acidic (predicted pKa ≈ 6.12) and are easily removed by a base.[4] This generates a stabilized carbanion that is a potent nucleophile.
-
Knoevenagel Condensation: This carbanion readily participates in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated cyanoacetamide derivatives. These products are themselves valuable intermediates for further transformations.[1]
-
Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated systems.
Role in Heterocycle Synthesis
The combination of the active methylene, nitrile, and amide groups allows N-benzyl-2-cyanoacetamide to act as a three-carbon synthon in multicomponent reactions for the synthesis of various heterocycles.
-
Pyridine and Pyrimidine Derivatives: The compound is a well-established precursor for constructing substituted pyridines and pyrimidines, which form the core of many pharmaceutical agents.[11]
-
Benzo[f]chromene Derivatives: In a notable example, N-benzyl-2-cyanoacetamide reacts with aromatic aldehydes and 2-naphthol in a piperidine-catalyzed, one-pot reaction to yield complex benzo[f]chromene-2-carboxamides.[1]
-
Pyrrole and Pyran Synthesis: It has also been employed in cyclization reactions to afford various pyrrole and pyran derivatives.[11]
Part 5: Safety, Handling, and Storage
As a fine chemical intermediate, proper handling of N-benzyl-2-cyanoacetamide is essential to ensure laboratory safety.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[7][12] H312: Harmful in contact with skin[7] H315: Causes skin irritation[7][12] H319: Causes serious eye irritation[7][12] H332: Harmful if inhaled[7] H335: May cause respiratory irritation[7][12] |
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[5][12]
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
For operations that may generate significant dust, an effective dust mask or respirator is recommended.[5]
-
Avoid dust formation, as fine dust dispersed in air can be a potential explosion hazard.[5]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before breaks.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] A storage temperature of 2-8°C is recommended.[4]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[5]
Part 6: Potential Applications in Research and Drug Development
The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][13][14] While N-benzyl-2-cyanoacetamide itself is primarily a synthetic intermediate, its derivatives are of significant interest.
-
Antimicrobial and Anticancer Research: Derivatives synthesized from N-benzyl-2-cyanoacetamide have been evaluated for their antibacterial and anticancer properties, demonstrating the utility of this compound as a starting point for generating libraries of new chemical entities for biological screening.[11]
-
Scaffold for Bioactive Molecules: The ability to readily form complex heterocycles makes N-benzyl-2-cyanoacetamide an attractive precursor for developing novel therapeutic agents. The parent compound, 2-cyanoacetamide, is a key starting material for the synthesis of Vitamin B6, highlighting the importance of this chemical class in producing essential bioactive compounds.[3][15]
Conclusion
N-benzyl-2-cyanoacetamide is a highly valuable and reactive organic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable tool for synthetic chemists. The ability to leverage its active methylene group and participate in a wide range of cyclization reactions positions it as a key building block for the synthesis of diverse heterocyclic compounds, many of which are of interest to the pharmaceutical and materials science industries. A thorough understanding of its chemical properties and handling requirements is paramount for its safe and effective utilization in research and development.
References
-
Synthesis of N-Benzyl-N-cyanoacetamide . PrepChem.com. [Link]
-
N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298 . PubChem. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides . ResearchGate. [Link]
-
Safety data sheet - PERU- BALM natural . Carl ROTH. [Link]
-
N-benzyl-2-cyanoacetamide (C10H10N2O) . PubChemLite. [Link]
-
Cyanoacetamide . Organic Syntheses Procedure. [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration . National Institutes of Health (NIH). [Link]
-
Cyanoacetamide | C3H4N2O | CID 7898 . PubChem. [Link]
-
N-BENZYL-2-CYANOACETAMIDE – (10412-93-8) . EON Biotech. [Link]
-
Cyanoacetamide . Wikipedia. [Link]
-
Cyanoacetamide Synthesis in Liquid Ammonia *. Kôtarô SHIMO and Ryuzô Asami. [Link]
-
N-benzyl-2-cyanoacetamide (10412-93-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]
-
Cyclization of N-benzyl cyanoacetamide: Novel synthesis and biological activity of pyrrole, pyrimidine, and pyran derivatives . Zagazig University Digital Repository. [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis . TÜBİTAK Academic Journals. [Link]
-
The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
CYANOACETAMIDE . Sanjay Chemicals (India) Pvt. Ltd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. nbinno.com [nbinno.com]
- 4. N-BENZYL-2-CYANOACETAMIDE CAS#: 10412-93-8 [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. scbt.com [scbt.com]
- 7. N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eontrading.uk [eontrading.uk]
- 9. N-Benzyl-2-cyanoacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. publications.zu.edu.eg [publications.zu.edu.eg]
- 12. fishersci.com [fishersci.com]
- 13. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. sanjaychemindia.com [sanjaychemindia.com]
